molecular formula C16H15N3O4 B11554184 N'-[(E)-(4-ethoxyphenyl)methylidene]-3-nitrobenzohydrazide

N'-[(E)-(4-ethoxyphenyl)methylidene]-3-nitrobenzohydrazide

Cat. No.: B11554184
M. Wt: 313.31 g/mol
InChI Key: FCCFAPDJXIPZNF-GZTJUZNOSA-N
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Description

N’-[(E)-(4-ethoxyphenyl)methylidene]-3-nitrobenzohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, typically formed by the condensation of an aldehyde or ketone with a primary amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-ethoxyphenyl)methylidene]-3-nitrobenzohydrazide typically involves the condensation reaction between 4-ethoxybenzaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-ethoxyphenyl)methylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The C=N bond can be reduced to form the corresponding amine.

    Substitution: The ethoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: Conversion of the nitro group to an amine group.

    Reduction: Formation of the corresponding amine from the C=N bond.

    Substitution: Introduction of different functional groups in place of the ethoxy group.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]-3-nitrobenzohydrazide involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-ethoxyphenyl)methylidene]-3-nitrobenzohydrazide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group and the nitro group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-3-nitrobenzamide

InChI

InChI=1S/C16H15N3O4/c1-2-23-15-8-6-12(7-9-15)11-17-18-16(20)13-4-3-5-14(10-13)19(21)22/h3-11H,2H2,1H3,(H,18,20)/b17-11+

InChI Key

FCCFAPDJXIPZNF-GZTJUZNOSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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